molecular formula C12H9NO3 B1498888 5-(4-Hydroxyphenyl)nicotinic acid CAS No. 1181566-40-4

5-(4-Hydroxyphenyl)nicotinic acid

Cat. No. B1498888
CAS RN: 1181566-40-4
M. Wt: 215.2 g/mol
InChI Key: DRHYGHNDVGOJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxyphenyl)nicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It is also known by its IUPAC name, 5-(4-hydroxyphenyl)pyridine-3-carboxylic acid .


Synthesis Analysis

Nicotinic acid is used as a starting compound in the synthesis of 5-(4-Hydroxyphenyl)nicotinic acid. It undergoes a series of condensation reactions with appropriate aldehydes to produce a series of acylhydrazones . These acylhydrazones are then subjected to a cyclization reaction in acetic anhydride to obtain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives .


Molecular Structure Analysis

The molecular structure of 5-(4-Hydroxyphenyl)nicotinic acid is represented by the InChI code 1S/C12H9NO3/c14-11-3-1-8(2-4-11)9-5-10(12(15)16)7-13-6-9/h1-7,14H,(H,15,16) .

Scientific Research Applications

Herbicidal Activity

A study by Chen Yu et al. (2021) explored the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, revealing some compounds' excellent herbicidal activity against specific weeds, suggesting potential agricultural applications (Chen Yu et al., 2021). Similarly, Ying Fu et al. (2021) designed aryl-formyl piperidinone derivatives, incorporating natural product fragments, as 4-hydroxyphenylpyruvate dioxygenase inhibitors showing significant herbicidal activity, which indicates the importance of nicotinic acid derivatives in creating environmentally friendly herbicides (Ying Fu et al., 2021).

Receptor Studies

Extensive research has identified and characterized receptors for nicotinic acid, such as HM74 and GPR109A, which mediate its anti-lipolytic effect by decreasing cAMP levels in adipose tissue. These studies provide insights into the molecular mechanisms through which nicotinic acid exerts its pharmacological effects, offering pathways for developing new drugs to treat dyslipidemia (S. Tunaru et al., 2003). Another study identified HM74A as a high-affinity receptor for nicotinic acid, further elucidating the receptor's role in treating dyslipidemia and its potential in drug discovery (A. Wise et al., 2003).

Dyslipidemia Treatment

Nicotinic acid has been recognized for its lipid-modifying effects, particularly in increasing HDL cholesterol and reducing LDL cholesterol levels. The research highlights the receptor-mediated mechanisms of action and the potential for nicotinic acid and its derivatives in the treatment of dyslipidemia and cardiovascular risk management (Martina Lukasova et al., 2011). Moreover, the identification of nicotinic acid receptors has spurred the development of new therapeutic agents targeting dyslipidemia (Willem Soudijn et al., 2007).

Future Directions

Research on 5-(4-Hydroxyphenyl)nicotinic acid and related compounds is ongoing. For instance, a study has synthesized a colon-targeted mutual prodrug consisting of 5-aminosalicylic acid (5-ASA, mesalazine) and the GPR109A agonist nicotinic acid, 5-[(3-carboxy-4-hydroxyphenyl)diazenyl] nicotinic acid, for the treatment of inflammatory bowel disease (IBD) . This suggests potential future directions in the development of therapeutics for conditions such as IBD .

properties

IUPAC Name

5-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-3-1-8(2-4-11)9-5-10(12(15)16)7-13-6-9/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHYGHNDVGOJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653500
Record name 5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxyphenyl)nicotinic acid

CAS RN

1181566-40-4
Record name 5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Hydroxyphenyl)nicotinic acid
Reactant of Route 2
5-(4-Hydroxyphenyl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Hydroxyphenyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Hydroxyphenyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Hydroxyphenyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Hydroxyphenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.